2-(Octadecyloxy)ethanol

Description

Foundational Aspects and Classification within Organic Chemistry

From a chemical standpoint, 2-(Octadecyloxy)ethanol is classified based on its structural components and the functional groups it contains. This classification is fundamental to understanding its behavior and interactions at a molecular level.

Structural Classification and Functional Group Analysis of this compound

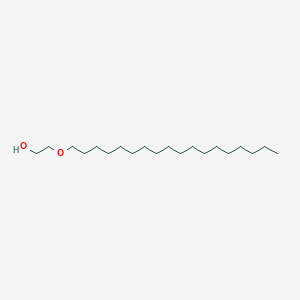

This compound, with the chemical formula C₂₀H₄₂O₂, is structurally characterized as a long-chain alkyl ether. cymitquimica.com Its molecule is composed of two primary functional groups: an ether linkage (-O-) and a terminal hydroxyl group (-OH). cymitquimica.com The ether group connects a long, 18-carbon alkyl chain, known as an octadecyl group, to an ethanol (B145695) moiety. ontosight.ai The presence of the hydroxyl group also classifies it as a primary alcohol. researchgate.net This combination of a long hydrocarbon tail and a polar head group is central to its chemical identity.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | This compound nih.gov |

| CAS Number | 2136-72-3 nih.gov |

| Molecular Formula | C₂₀H₄₂O₂ nih.govnist.gov |

| Molecular Weight | 314.55 g/mol chemicalbook.com |

| Synonyms | Ethylene (B1197577) glycol monooctadecyl ether, 2-Octadecoxyethanol nih.govnist.gov |

Amphiphilic Character and its Scientific Implications

The distinct structural arrangement of this compound gives rise to its most significant property: its amphiphilic nature. cymitquimica.com The long octadecyl chain is hydrophobic (water-repelling), while the ethanol-derived portion containing the hydroxyl group is hydrophilic (water-attracting). cymitquimica.com This dual character dictates its behavior in various environments, particularly in aqueous systems.

This amphiphilicity allows this compound to act as a non-ionic surfactant, reducing the surface tension between different phases, such as oil and water. ontosight.ai In aqueous solutions, above a certain concentration, these molecules can self-assemble into organized structures like micelles or liposomes. This ability to form such aggregates is a key implication of its amphiphilic character, making it a valuable component in emulsions and other colloidal dispersions. cymitquimica.com

Significance and Research Landscape of this compound

The unique properties of this compound have led to its utilization and investigation in a wide array of scientific research areas. Its interdisciplinary relevance continues to grow as new applications are explored.

Interdisciplinary Relevance in Academic Research

The application of this compound spans multiple scientific fields:

Materials Science: It is used in the development of novel materials, including polymers and nanoparticles, where its surfactant properties can influence material characteristics. ontosight.ai For instance, it has been studied in the formation of duolayer systems at the air/water interface, which have shown potential for applications requiring resistance to external disturbances. researchgate.net

Biological and Pharmaceutical Sciences: Its amphiphilic nature makes it useful in biological studies, such as investigating membrane interactions. ontosight.ai It is also explored as a component in drug delivery systems, particularly for enhancing the solubility and bioavailability of hydrophobic drugs through the formation of micelles or liposomes.

Chemical Industry: this compound serves as a precursor in the synthesis of fatty alcohol ethoxylates, which are a class of widely used non-ionic surfactants. chemdad.com

Overview of Current Research Trajectories and Gaps

Current research involving this compound is often focused on leveraging its surfactant and self-assembly properties. Studies have identified it as a component in various natural and synthetic product extracts, though its specific role and activity in these contexts are not always fully elucidated. For example, it has been identified in the chemical profiles of extracts from Leptadenia pyrotechnica, Moringa oleifera, and Punica granatum, often in the context of antioxidant or other biological activity studies. researchgate.netnih.govnih.gov

A notable research trajectory involves its use in creating more stable surface films. When combined with polymers like poly(vinylpyrrolidone) (PVP), this compound can form a "duolayer" with greater surface viscosity than a monolayer of the compound alone, suggesting enhanced stability. researchgate.net

Despite its varied applications, there appear to be gaps in the detailed mechanistic understanding of its action in complex biological systems. While it is identified as a component in various extracts with biological activity, research dedicated to the specific contribution of this compound to these effects is less common. Furthermore, while its use in drug delivery is proposed, more in-depth studies on the formulation, stability, and efficacy of drug delivery systems based solely on this compound could be a valuable area for future research.

Table 2: Physical Properties of this compound

| Property | Value |

| Melting Point | 48-53 °C chemicalbook.com |

| Boiling Point | 413.1 °C at 760 mmHg |

| Flash Point | 100 °C chemicalbook.com |

| Density | 0.867 g/cm³ |

Structure

2D Structure

Propriétés

IUPAC Name |

2-octadecoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21/h21H,2-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIDSZQHPUZUHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9005-00-9 | |

| Record name | Polyethylene glycol monostearyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9005-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60858842 | |

| Record name | 2-(Octadecyloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2136-72-3 | |

| Record name | 2-(Octadecyloxy)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2136-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Octadecyloxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002136723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Octadecyloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(octadecyloxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Transformational Chemistry of 2 Octadecyloxy Ethanol

Established Synthetic Pathways for 2-(Octadecyloxy)ethanol

The synthesis of this compound is primarily achieved through chemical routes, with etherification being the central reaction. These methods involve the formation of an ether linkage between an 18-carbon alkyl chain (octadecyl) and an ethanol (B145695) unit.

Etherification Methods Utilizing Octadecanol and Ethylene (B1197577) Oxide Derivatives

The principal route for synthesizing this compound involves the reaction of 1-octadecanol with ethylene oxide or its derivatives. evitachem.comlookchem.com This process is a classic example of etherification. A key method applicable here is the Williamson ether synthesis, a versatile and widely used reaction for preparing both symmetrical and unsymmetrical ethers. masterorganicchemistry.comlibretexts.org

The Williamson ether synthesis typically proceeds via an S\textsubscriptN2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.comlibretexts.org The process involves two main steps:

Formation of an Alkoxide: 1-octadecanol is treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group, forming a sodium octadecan-1-olate (alkoxide) ion. This alkoxide is a potent nucleophile. libretexts.org

Nucleophilic Substitution: The resulting octadecyl alkoxide then reacts with a suitable ethylene oxide derivative, such as 2-chloroethanol (B45725) or ethylene oxide itself. The alkoxide ion attacks the electrophilic carbon, displacing a leaving group (like a halide) to form the ether bond. masterorganicchemistry.com

For optimal yields via the S\textsubscriptN2 pathway, a primary alkyl halide is preferred as the electrophile to minimize competing elimination reactions. libretexts.org The reaction is often conducted in an inert solvent. evitachem.com

A general representation of the Williamson ether synthesis for this compound is shown below:

Reaction Scheme for Williamson Ether Synthesis

Alternatively, the direct reaction of fatty alcohols with ethylene glycol can be used to produce fatty alcohol ethoxylates like this compound. lookchem.comchemicalbook.com

Alternative Synthetic Routes and Precursor Chemistry

Besides the direct ethoxylation of octadecanol, alternative synthetic strategies exist for the preparation of this compound. These methods often involve different precursors but still rely on the fundamental principles of ether bond formation.

One notable alternative involves the reaction of 1-bromooctadecane (B154017) with ethylene glycol. In this variation of the Williamson synthesis, the roles of the nucleophile and electrophile are swapped compared to the primary route. The hydroxyl group of ethylene glycol (or its corresponding alkoxide) acts as the nucleophile, attacking the primary alkyl halide, 1-bromooctadecane.

Another documented method utilizes propylene (B89431) glycol and 1-bromooctadecane in the presence of a base like sodium hydride in a solvent such as tetrahydrofuran (B95107) (THF). chemicalbook.comchemdad.com The reaction is typically carried out under reflux conditions. chemicalbook.comchemdad.com

A further synthetic modification involves activating the alcohol to create a better leaving group. For instance, 1-octadecanol can be reacted with methanesulfonyl chloride in the presence of a base like N,N-diisopropylethylamine. evitachem.com This forms an octadecyl mesylate intermediate. This intermediate is highly susceptible to nucleophilic attack by ethylene glycol or its derivatives to yield the final this compound product. evitachem.com This approach avoids the direct use of ethylene oxide, which is a toxic gas.

| Precursor 1 | Precursor 2 | Key Reagents/Conditions | Synthesis Method |

| 1-Octadecanol | Ethylene Oxide | Base (e.g., alkaline catalysts) | Direct Ethoxylation |

| 1-Octadecanol | 2-Chloroethanol | Strong Base (e.g., NaH) | Williamson Ether Synthesis |

| Ethylene Glycol | 1-Bromooctadecane | Base | Williamson Ether Synthesis |

| Propylene Glycol | 1-Bromooctadecane | Sodium Hydride, THF, Reflux | Alternative Etherification |

| 1-Octadecanol | Methanesulfonyl Chloride | Base, then Ethylene Glycol | Mesylate Intermediate Route |

Biosynthetic and Biocatalytic Considerations

While chemical synthesis is the primary source of this compound, the fundamental building blocks of this molecule—ether lipids—are found in nature. The biosynthesis of ether lipids is a complex process that occurs within cellular organelles called peroxisomes. nih.govbohrium.commed-life.ca

The initial steps of de novo ether lipid synthesis involve the enzymes glyceronephosphate O-acyltransferase (GNPAT) and alkylglycerone phosphate (B84403) synthase (AGPS). med-life.caelifesciences.org GNPAT acylates dihydroxyacetone phosphate (DHAP), and AGPS then replaces the acyl chain with a long-chain fatty alcohol to create the characteristic ether bond. med-life.ca The long-chain fatty alcohols, such as octadecanol, are supplied by enzymes like fatty acyl-CoA reductase 1 (FAR1). med-life.caelifesciences.org

Although a direct biosynthetic pathway dedicated to producing free this compound is not extensively documented, the cellular machinery for constructing the core ether linkage with a long alkyl chain is well-established. nih.govmed-life.caamsterdamumc.nl This biological framework provides a basis for potential biocatalytic approaches, where isolated enzymes could be used to perform specific steps in the synthesis under controlled conditions, offering a greener alternative to traditional chemical methods.

Reaction Chemistry and Derivatization of this compound

The chemical reactivity of this compound is dictated by its two primary functional groups: the ether linkage and the terminal primary hydroxyl group. The hydroxyl group, in particular, is a site for various chemical transformations.

Esterification Reactions and Ester Derivative Synthesis

The primary hydroxyl group of this compound can readily undergo esterification. This reaction involves treating the alcohol with a carboxylic acid, acid chloride, or acid anhydride (B1165640) to form an ester. evitachem.com Esterification is a common method for derivatizing alcohols to modify their physical properties and biological activity.

For example, this compound can be a precursor in the synthesis of more complex molecules, such as ester-linked prodrugs. One study describes the synthesis of 2-(octadecyloxy)ethyl esters of nucleoside phosphonates, where the hydroxyl group of this compound is linked to a phosphonate (B1237965) moiety. nih.gov This demonstrates the utility of the hydroxyl group as a handle for chemical modification.

| Reactant | Reagent | Product Type |

| This compound | Carboxylic Acid (or derivative) | Ester |

| This compound | Nucleoside Phosphonate | Phosphonate Ester Derivative |

Oxidative Transformations and Products

As a primary alcohol, the hydroxyl group of this compound can be oxidized. evitachem.comlmdb.ca The product of the oxidation depends on the specific reagents and reaction conditions employed. chemguide.co.uklibretexts.org

Partial oxidation, typically using mild oxidizing agents and conditions that allow for the removal of the product as it forms, will yield the corresponding aldehyde, 2-(octadecyloxy)acetaldehyde. chemguide.co.uklibretexts.org

Stronger oxidation, achieved by using an excess of the oxidizing agent and forcing conditions such as heating under reflux, will convert the primary alcohol all the way to the carboxylic acid, 2-(octadecyloxy)acetic acid. chemguide.co.ukorganic-chemistry.org Common oxidizing agents for this transformation include acidified potassium dichromate(VI) or chromium trioxide. chemguide.co.ukorganic-chemistry.org

Oxidation Pathways of this compound

Advanced Analytical Methodologies for 2 Octadecyloxy Ethanol Research

Spectroscopic Approaches for Structural Confirmation and Purity Assessment

Spectroscopy is fundamental to the molecular characterization of 2-(Octadecyloxy)ethanol. These techniques provide detailed information about the compound's atomic composition and bonding arrangement, which is essential for unambiguous identification and for evaluating the purity of a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation of organic molecules like this compound. mdpi.com Both ¹H and ¹³C NMR are employed to provide a complete picture of the molecule's carbon-hydrogen framework.

In ¹H NMR, the spectrum would confirm the presence of the long octadecyl chain through a large, complex signal in the aliphatic region (approximately 0.8-1.6 ppm). More specific signals would correspond to the protons adjacent to the ether oxygen and the hydroxyl group, providing definitive structural information. For instance, the methylene (B1212753) protons of the ethylene (B1197577) glycol unit would appear as distinct triplets, and their chemical shifts would confirm their position relative to the ether linkage and the terminal alcohol.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. nih.gov The spectrum would show a series of signals for the methylene carbons of the octadecyl chain, along with distinct signals for the carbons involved in the ether bond and the carbon bearing the hydroxyl group. The chemical shifts of these specific carbons are highly indicative of the ether lipid structure. While NMR has lower sensitivity compared to mass spectrometry, it is unparalleled for providing detailed structural connectivity without the need for chemical standards in many cases. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Octadecyl Chain | CH₃- | ~0.88 (t) | ~14.1 |

| -(CH₂)₁₅- | ~1.25 (m) | ~22.7 - 31.9 | |

| -CH₂-CH₂-O- | ~1.57 (p) | ~29.7 | |

| Ether Linkage | -O-CH₂-CH₂-OH | ~3.45 (t) | ~71.6 |

| Ethylene Glycol Unit | -O-CH₂-CH₂-OH | ~3.54 (t) | ~70.4 |

| -O-CH₂-CH₂-OH | ~3.71 (t) | ~61.7 | |

| Hydroxyl Proton | -OH | Variable | - |

| Note: Chemical shifts (δ) are approximate and can vary based on the solvent and experimental conditions. Data is representative for long-chain ether alcohols based on established principles of NMR spectroscopy. mdpi.comnih.gov (t = triplet, p = pentet, m = multiplet) |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a cornerstone technique for lipid analysis due to its high sensitivity and specificity, making it ideal for confirming the molecular weight and elemental composition of this compound. numberanalytics.comnih.gov High-resolution mass spectrometry (HRAM) can determine the mass of the parent ion with high accuracy, allowing for the confident calculation of its molecular formula (C₂₀H₄₂O₂). nih.gov

The compound can be ionized using various techniques, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), to produce adduct ions like [M+H]⁺, [M+Na]⁺, or [M-H]⁻. nih.govuni.lu Tandem mass spectrometry (MS/MS) provides further structural confirmation by fragmenting the parent ion and analyzing the resulting product ions. acs.org The fragmentation pattern for this compound would be expected to show cleavage of the ether bond, yielding fragments corresponding to the octadecyl group and the ethylene glycol moiety, thus confirming the molecule's identity.

Table 2: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts and Fragments

| Ion Type | Adduct/Fragment | Predicted m/z | Technique |

| Parent Ion Adduct | [M+H]⁺ | 315.32576 | ESI-MS |

| Parent Ion Adduct | [M+Na]⁺ | 337.30770 | ESI-MS |

| Parent Ion Adduct | [M-H]⁻ | 313.31120 | ESI-MS |

| Key Fragment (EI) | [M-C₂H₅O]⁺ (Loss of ethoxy group) | 269.28 | GC-MS (EI) |

| Key Fragment (EI) | [C₂H₅O]⁺ (Ethoxy group) | 45.03 | GC-MS (EI) |

| Note: The monoisotopic mass of this compound is 314.31848 Da. nih.gov Predicted m/z values for adducts are from computational predictions. uni.lu Electron Ionization (EI) fragments are based on typical fragmentation patterns for ethers. |

Chromatographic Techniques for Separation and Quantification

Chromatography is essential for isolating this compound from complex mixtures and for performing accurate quantification. The choice of chromatographic method depends on the sample matrix and the analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection in Complex Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used method for the analysis of volatile and semi-volatile compounds. researchgate.net Due to the hydroxyl group and high molecular weight of this compound, derivatization is often required to increase its volatility and improve chromatographic performance. A common approach is trimethylsilylation (TMS), which converts the polar hydroxyl group into a non-polar TMS ether. mdpi.com

Following separation on a capillary GC column, the eluting compound enters the mass spectrometer, which acts as a highly specific detector. The mass spectrum of the derivatized this compound, characterized by its retention time and unique fragmentation pattern, allows for its positive identification even at low concentrations within complex samples. nist.gov This technique has been successfully used to identify this compound in diverse materials such as plant extracts, microbial broths, and commercial products. mdpi.comnih.govplaschina.com.cnjneonatalsurg.comnrfhh.com

Table 3: Detection of this compound in Various Matrices by GC-MS

| Sample Matrix | Extraction/Analysis Goal | Reference |

| Leptadenia pyrotechnica Extract | Chemical Profiling | mdpi.com |

| Glutamicibacter mysorens Extract | Bioactive Compound Identification | nih.gov |

| Express Packaging Bags | Volatile Odor Component Analysis | plaschina.com.cn |

| Rosa Damascena Extract | Phytochemical Constituent Profiling | jneonatalsurg.com |

| Chenopodium ambrosioides Extract | Chemical Composition Analysis | nrfhh.com |

| Kombucha | Volatile Compound Identification | nih.gov |

| Note: This table highlights the versatility of GC-MS in detecting this compound across a range of scientific studies. |

Liquid Chromatography-Based Methods for Quantitative Analysis

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a powerful tool for the analysis of lipids that may not be suitable for GC due to low volatility or thermal instability. mdpi.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for lipid separation, where compounds are separated based on their hydrophobicity. mdpi.com

For this compound, an RP-HPLC method would typically use a C18 or C30 column with a mobile phase consisting of a mixture of non-polar organic solvents (like acetonitrile (B52724) or methanol) and water. mdpi.commdpi.com Detection can be achieved using various detectors. While UV detection is not ideal due to the lack of a strong chromophore, detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are well-suited for quantifying non-volatile analytes like ether lipids. Coupling LC with mass spectrometry (LC-MS) provides the highest degree of selectivity and sensitivity for quantitative analysis. nih.gov

Table 4: Representative RP-HPLC Method for Ether Lipid Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile/Isopropanol |

| Gradient | Gradient elution from a lower to a higher percentage of Mobile Phase B |

| Flow Rate | ~1.0 mL/min |

| Detector | ELSD, CAD, or Mass Spectrometer (MS) |

| Note: This table outlines a typical starting point for method development for the quantitative analysis of this compound, based on standard lipid analysis protocols. mdpi.commdpi.com |

Emerging Analytical Strategies and Hyphenated Techniques

The field of lipid analysis is continually evolving, with new techniques offering enhanced resolution, sensitivity, and structural detail. numberanalytics.comnih.gov For a molecule like this compound, these emerging methods can provide deeper insights.

Supercritical Fluid Chromatography (SFC) uses a supercritical fluid, such as carbon dioxide, as the mobile phase. SFC can offer faster and more efficient separations for lipids compared to traditional LC. numberanalytics.commdpi.com

Two-Dimensional Liquid Chromatography (2D-LC) significantly increases separation power by combining two different LC methods in a single analysis. This is particularly useful for resolving target analytes from extremely complex matrices. numberanalytics.com

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful hyphenated technique that separates ions in the gas phase based on their size, shape, and charge (collision cross-section) before mass analysis. nih.gov This adds another dimension of separation that can distinguish between isomers and provide further structural confidence. Predicted collision cross-section (CCS) values are available for this compound adducts and can be compared with experimental data for highly confident identification. nih.govuni.lu These advanced strategies are pushing the boundaries of lipid research, enabling more comprehensive characterization of compounds like this compound. numberanalytics.com

Biological and Pharmacological Investigations of 2 Octadecyloxy Ethanol

Membrane Interactions and Biophysical Modeling

The amphiphilic structure of 2-(Octadecyloxy)ethanol dictates its behavior in aqueous and lipid environments, making it a subject of interest for studying biological membranes.

Due to its structural properties, this compound serves as a valuable model compound in biophysical research, particularly in studies concerning lipid interactions and membrane dynamics. ontosight.aievitachem.com Its long hydrophobic tail can interact with the lipid core of cell membranes, while the hydrophilic head group interacts with the aqueous environment. evitachem.com This allows researchers to use it to probe the fundamental forces and structures within lipid bilayers, which are the primary components of all biological membranes. Its versatility and compatibility with biological systems make it a useful tool in biochemistry and pharmacology research settings for understanding membrane-related processes. evitachem.com

Research indicates that this compound can influence the physical properties of cell membranes, specifically their fluidity and permeability. evitachem.com It has been identified as a nonionic surfactant and a skin cell penetration enhancer. cymitquimica.com Studies have shown that it can increase the permeability of the skin by altering the lipid structure and function of the stratum corneum, the outermost layer of the epidermis. cymitquimica.com This effect is attributed to its surfactant action, where the long hydrophobic tail interacts with the membrane lipids, potentially disrupting their ordered arrangement and thereby influencing membrane fluidity. evitachem.com This alteration in the lipid structure can impact cellular processes that rely on membrane integrity and controlled permeability, such as the absorption of substances across the cell barrier. evitachem.comcymitquimica.com

Bioactivity Profiling and Biological Responses

Beyond its biophysical interactions with membranes, this compound has been identified as a bioactive compound in various natural sources, exhibiting a range of biological activities.

Several studies have reported the antimicrobial properties of extracts containing this compound. The compound has been identified in the methanolic extract of the marine tunicate Lissoclinum bistratum, which was noted to have antimicrobial activity. researchgate.net Similarly, it was detected in an extract from the mangrove-associated bacterium Glutamicibacter mysorens, which was reported to produce antimicrobial compounds. nih.gov An analysis of the volatile compounds from the fresh flowers of Carthamus lanatus (saffron thistle) also identified this compound; this volatile fraction demonstrated potent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Klebsiella pneumoniae, as well as good antifungal activity against Candida albicans and Aspergillus flavus. aast.edu

The development of certain diseases is linked to oxidative stress caused by reactive oxygen species (ROS). pensoft.net Antioxidants play a crucial role in maintaining redox homeostasis and mitigating cellular damage. pensoft.net this compound has been identified in plant extracts that exhibit antioxidant properties. In a study investigating the antioxidant potential of Chrysanthemum indicum flower ethanolic extract, this compound was one of the identified compounds. pensoft.net Computational docking simulations were performed to predict the interaction of these compounds with key enzymes involved in ROS production. pensoft.net The results indicated that this compound had a notable binding affinity for these enzymes, suggesting a potential role in modulating oxidative stress. pensoft.netpensoft.net The compound was also identified in the n-hexane fraction of Chenopodium ambrosioides leaf extract, a plant used in traditional medicine whose extracts showed free radical scavenging activity. nrfhh.comnrfhh.com

| Compound | Target Enzyme | Docking Score (kcal/mol) | Source |

|---|---|---|---|

| This compound | Cytochrome P450 (CP450) | -5.8 | pensoft.netpensoft.net |

| This compound | NADPH Oxidase (NO) | -5.2 | pensoft.netpensoft.net |

This compound has been detected in a variety of natural sources, often as a component of complex mixtures that exhibit distinct biological effects. The presence of this compound in extracts from different organisms, ranging from bacteria and marine invertebrates to terrestrial plants, highlights its widespread distribution and potential contribution to the observed bioactivities of these extracts.

Formulatory Science and Drug Delivery Enhancement

This compound, a long-chain alkyl ether, possesses an amphiphilic structure, characterized by a hydrophobic octadecyl tail and a hydrophilic ethanol (B145695) head group. ontosight.aicymitquimica.com This dual nature is the foundation of its utility in pharmaceutical sciences, where it functions as a key component in advanced drug delivery systems. ontosight.ai Its ability to interact with both polar and non-polar environments allows it to act as an effective surfactant, emulsifier, and stabilizer in various formulations. cymitquimica.com These properties are harnessed to overcome significant challenges in drug formulation, particularly concerning poorly water-soluble drug candidates.

Facilitation of Hydrophobic Drug Solubilization and Bioavailability

A primary application of this compound in pharmaceutical technology is to improve the solubility and, consequently, the bioavailability of hydrophobic drugs. evitachem.com Due to its long hydrophobic chain, it has limited solubility in water but is soluble in organic solvents. evitachem.com Its amphiphilic character enables the formation of micelles or liposomes in aqueous environments, which can encapsulate poorly soluble drug molecules, effectively increasing their concentration in a formulation. cymitquimica.com

This enhanced solubilization is a critical first step to improving a drug's bioavailability. A key strategy involves chemically modifying a drug molecule to create a lipophilic prodrug, and this compound has been utilized for this purpose. Research has demonstrated its use in synthesizing octadecyloxyethyl (ODE) ester prodrugs of antiviral nucleoside analogues. These ODE-modified compounds exhibit enhanced lipophilicity, which can lead to improved cellular uptake and oral bioavailability compared to the parent drug.

For instance, studies have explored the synthesis of ODE esters of (S)-3-hydroxy-2-(phosphonomethoxy)propyl (HPMP) nucleosides to enhance their activity against herpesviruses and orthopoxviruses. nih.gov Similarly, this compound was used in the synthesis of a phosphotriester prodrug of L-BHDU (an anti-varicella zoster virus agent) to create a more lipophilic molecule intended to improve cellular uptake and bioavailability. acs.org This approach leverages the long alkyl chain of the octadecyloxyethyl group to facilitate passage across lipid-rich biological membranes. The principle is further supported by research on related lipid-ether prodrugs, such as those of the antiviral remdesivir (B604916) nucleoside (GS-441524), where an octadecyl group at the sn-1 position of the glycerol (B35011) backbone was key to creating orally bioavailable analogs. acs.orgresearchgate.netacs.org

Excipient Functionality in Pharmaceutical Formulations

Beyond its role in covalent prodrug design, this compound serves as a versatile excipient in various pharmaceutical dosage forms. Its surfactant properties are crucial for creating stable emulsions and suspensions, preventing the separation of immiscible liquids or the settling of solid particles. cymitquimica.com This function is vital for liquid formulations, ensuring uniform drug distribution and consistent dosing.

As an excipient, its primary roles stem from its amphiphilic nature, allowing it to reduce interfacial tension between different phases within a formulation. ontosight.ai This makes it valuable as a solubilizing agent, an emulsifier, and a stabilizer. cymitquimica.comspecialchem.com In topical and transdermal formulations, it may also influence membrane fluidity and permeability, potentially enhancing the absorption of active ingredients through the skin. evitachem.com Its ability to form structured phases, such as lamellar structures, in the presence of water can be leveraged to create specialized delivery vehicles, including creams and lotions. google.com The related compound, batyl alcohol, is noted for its ability to thicken emulsions even at low concentrations, a property that can be beneficial in controlling the viscosity and texture of semi-solid preparations. specialchem.com

Biocompatibility and Safety in Biological Applications

The use of any excipient in a pharmaceutical product necessitates a thorough evaluation of its biocompatibility and safety. For this compound, comprehensive toxicological properties have not been fully investigated. labseeker.com Material Safety Data Sheets indicate that the compound may cause skin and eye irritation and may be harmful if inhaled or swallowed. labseeker.com The International Agency for Research on Cancer (IARC) has not identified it as a probable, possible, or confirmed human carcinogen at levels of 0.1% or greater. labseeker.com

Despite the limited publicly available safety data, its use in drug delivery systems and cosmetic formulations suggests a degree of biocompatibility, particularly for topical applications. cymitquimica.com Its presence in some natural sources, such as the plant Chenopodium ambrosioides and certain marine red algae, could also be noted. nrfhh.comniscpr.res.in However, its application in parenteral or oral formulations, especially as part of prodrugs, requires rigorous assessment. The synthesis of such drug candidates is typically followed by in vitro and in vivo testing to establish not only efficacy but also safety and tolerability. acs.orgacs.org Any formulation intended for human use must adhere to strict regulatory guidelines, which would include detailed toxicological and biocompatibility studies of all its components, including this compound. labseeker.com

Environmental Behavior and Ecological Impact of 2 Octadecyloxy Ethanol

Environmental Degradation and Persistence

The persistence of 2-(Octadecyloxy)ethanol in the environment is a key factor in assessing its potential long-term impact. Its molecular structure, featuring a long octadecyl carbon chain, significantly influences its susceptibility to breakdown by both biological and non-biological processes.

Biodegradability Assessment: Ready vs. Inherent Degradation Pathways

Studies on the biodegradability of this compound distinguish between ready and inherent degradation. The compound is not classified as readily biodegradable, suggesting that rapid and extensive breakdown under standard aerobic test conditions does not occur. industrialchemicals.gov.au However, it has been shown to be inherently degradable, which means it has the potential to biodegrade, albeit more slowly, under specific environmental conditions or with acclimatized microbial populations. industrialchemicals.gov.au Research indicates a potential half-life of over 60 days in soil and water, classifying it as persistent. The long alkyl chain is a primary reason for its resistance to rapid degradation.

Environmental Partitioning and Distribution Dynamics

The movement and distribution of this compound in the environment are governed by its partitioning behavior, which is heavily influenced by its high lipophilicity.

Adsorption and Desorption Characteristics in Soil and Sediment Systems

The compound's high n-octanol/water partition coefficient (log Pow) is a strong indicator of its tendency to associate with organic matter.

Table 1: Environmental Partitioning Properties

| Property | Value | Implication |

|---|---|---|

| Log Pow (n-octanol/water) | > 6.5 at 20°C | High potential for bioaccumulation and strong adsorption to soil, sludge, and sediment. industrialchemicals.gov.au |

| Dissociation Constant (pKa) | 8.2 | Acts as a cationic surfactant in the environmental pH range of 4-9. industrialchemicals.gov.au |

Due to its high log Pow and its nature as a cationic surfactant within the typical environmental pH range, this compound is expected to adsorb appreciably from water to soil and sediment. industrialchemicals.gov.au This strong adsorption reduces its mobility in the subsurface environment but can lead to its accumulation in benthic zones and agricultural soils amended with biosolids.

Fate in Wastewater Treatment Plants and Aquatic Systems

When released into the sewer system, a significant portion of this compound is removed from the aqueous phase during wastewater treatment. industrialchemicals.gov.au Modeling estimates that a substantial amount partitions to sewage sludge due to its hydrophobic nature. industrialchemicals.gov.au

Table 2: Estimated Fate in Wastewater Treatment Plants (WWTPs)

| Pathway | Estimated Percentage | Reference |

|---|---|---|

| Degradation | 4% | industrialchemicals.gov.au |

| Partitioning to Sludge | 83% | industrialchemicals.gov.au |

| Remaining in Effluent | 13% | industrialchemicals.gov.au |

The portion that remains in the treated effluent is discharged into aquatic environments. Given its high log Pow, there is a significant potential for bioaccumulation in the lipid tissues of aquatic organisms. The application of biosolids containing this chemical to agricultural land could result in an approximate concentration of 0.036 mg/kg in the soil, assuming degradation occurs within one year of application. industrialchemicals.gov.au

Ecotoxicological Implications for Environmental Health

The ecotoxicity of this compound and its analogues is a significant concern for environmental health, particularly in aquatic ecosystems. The compound has demonstrated high toxicity to a range of aquatic organisms.

Table 3: Ecotoxicity Data for an Analogue Chemical

| Organism | Endpoint | Result | Classification | Reference |

|---|---|---|---|---|

| Fish | 96 h LC50 | 0.13 mg/L | Very toxic to fish | industrialchemicals.gov.au |

| Aquatic Invertebrates (Daphnia) | 48 h EC50 | 0.18 mg/L | Very toxic to aquatic invertebrates | industrialchemicals.gov.au |

| Algae | 72 h ErC50 | 0.026 mg/L | Very toxic to algae | industrialchemicals.gov.au |

Data from an analogue chemical, Stearoxypropyl dimethylamine.

These findings indicate that even at low concentrations, the chemical can pose a significant risk to aquatic life. industrialchemicals.gov.au The high acute toxicity, combined with its persistence and potential for bioaccumulation, highlights the need to manage its release into the environment. industrialchemicals.gov.au

Toxicity to Aquatic Organisms (e.g., Algae, Invertebrates, Fish)

The ecotoxicity of this compound and related C16-18 alcohol ethoxylates has been evaluated across various aquatic species. Generally, the toxicity of alcohol ethoxylates is influenced by the length of the alkyl chain and the number of ethylene (B1197577) oxide units. oup.comresearchgate.net Surfactant toxicity tends to increase with longer alkyl chain lengths. oup.com

For C18 ethoxylates specifically, available data suggest a low level of acute toxicity to fish and invertebrates, with most endpoints being higher than 1 mg/L. industrialchemicals.gov.au However, other assessments classify alcohol ethoxylates with C12-C16 alkyl chains as generally toxic, with acute endpoints ranging from 0.1 mg/L to 10 mg/L and chronic endpoints between 0.01 mg/L and 1 mg/L. industrialchemicals.gov.au

Studies on C16-18 fatty alcohol ethoxylates show that they are very toxic to aquatic life, and can have long-lasting harmful effects. sasoltechdata.comwindows.net The toxicity to various aquatic organisms is summarized in the table below. For Daphnia magna, the EC50 (48 hours) is reported to be less than 1 mg/L. In contrast, another study indicated an EC50 of over 100 mg/L for the same organism. bandelin.com For fish, the 96-hour LC50 for Leuciscus idus was found to be greater than 100 mg/l. bandelin.com

Quantitative structure-activity relationship (QSAR) models are often employed to predict the toxicity of these surfactants based on their chemical structure. oup.comnih.goverasm.org These models confirm that hydrophobicity, often expressed as the octanol/water partition coefficient (log Kow), is a key predictor of toxicity. researchgate.netnih.gov

Predicted Environmental Concentrations and Risk Assessment

Predicted Environmental Concentrations (PECs) are estimations used to assess the potential concentration of a chemical in various environmental compartments, such as wastewater and rivers. csic.es This approach is a valuable tool for prioritizing substances that may require further environmental monitoring and impact analysis. csic.es

For alcohol ethoxylates like this compound, which are used in consumer products such as hair conditioners, a primary route into the environment is through wastewater systems. industrialchemicals.gov.au An assessment of a related chemical, assuming most of the substance is washed into the sewer, calculated the PEC in sewage effluent. industrialchemicals.gov.au This calculation accounted for an 87% mitigation rate, which includes 4% degradation and 83% partitioning to sludge during wastewater treatment, leaving 13% of the initial volume in the effluent. industrialchemicals.gov.au

Comprehensive environmental risk assessments for alcohol ethoxylates (AE) have been conducted in North America and Europe. erasm.org These assessments integrate data on wastewater treatment plant monitoring, environmental fate, and ecotoxicity. erasm.org One such assessment concluded that there are low levels of risk for AEs in the aquatic environments of Europe and North America. erasm.org Another assessment performed in the Netherlands concluded that under current usage patterns, there was no need for concern regarding alcohol ethoxylates. erasm.org

The risk assessment process often involves comparing the PEC with the Predicted No-Effect Concentration (PNEC), which is derived from ecotoxicity data. The integration of exposure data (PEC) and effects data (PNEC) allows for a characterization of the environmental risk.

Toxicological Assessment and Safety Research of 2 Octadecyloxy Ethanol

In Vitro and In Vivo Toxicological Characterization

The toxicological profile of 2-(Octadecyloxy)ethanol has been evaluated through a series of in vitro and in vivo studies to determine its potential hazards to human health. These studies encompass assessments of acute toxicity, irritation, genotoxicity, sensitization, and the effects of repeated exposure.

Acute toxicity studies are designed to assess the potential for a substance to cause adverse health effects from a single, short-term exposure. For this compound, these studies have focused on oral, dermal, and inhalation routes of exposure, as well as its potential to cause irritation to the skin, eyes, and respiratory system.

Acute Oral, Dermal, and Inhalation Toxicity: The GHS classification for this compound indicates that it is harmful if swallowed, in contact with skin, or if inhaled. nih.gov

Skin and Eye Irritation: this compound is classified as a substance that causes skin irritation and serious eye irritation. angenechemical.com Contact with the substance can lead to redness and discomfort of the skin, while eye contact may result in significant irritation. angenechemical.comlabseeker.com

Respiratory Irritation: Inhalation of this compound may cause respiratory tract irritation. angenechemical.comlabseeker.com

Table 1: Summary of Acute Toxicity and Irritation Data for this compound

| Endpoint | Result | Reference |

| Acute Oral Toxicity | Harmful if swallowed | nih.gov |

| Acute Dermal Toxicity | Harmful in contact with skin | nih.gov |

| Acute Inhalation Toxicity | Harmful if inhaled | nih.gov |

| Skin Irritation | Causes skin irritation | angenechemical.com |

| Eye Irritation | Causes serious eye irritation | angenechemical.com |

| Respiratory Irritation | May cause respiratory tract irritation | angenechemical.comlabseeker.com |

Genotoxicity and mutagenicity studies are critical for determining if a substance can cause damage to genetic material (DNA), which can potentially lead to cancer or other hereditary diseases. The Ames test is a widely used method for assessing the mutagenic potential of a chemical.

Table 2: Genotoxicity Data for this compound

| Test | Result | Reference |

| AMES Toxicity (Predicted) | 0.007 (low probability) |

Sensitization is an immune response to a substance that can lead to allergic reactions upon subsequent exposures. Skin sensitization is a key endpoint in the safety assessment of chemicals that come into contact with the skin.

There is limited specific data available regarding the sensitization potential of this compound. However, information on a related compound, Stearoxypropyltrimonium chloride, which also contains an octadecyloxy group, indicates a potential for skin sensitization. industrialchemicals.gov.au A Local Lymph Node Assay (LLNA) on this related compound determined an EC3 value of 8.2%, suggesting it is not a strong sensitizer, but the risk of skin sensitization cannot be ruled out, especially with repeated exposure. industrialchemicals.gov.au

Repeated dose toxicity studies are conducted to evaluate the potential health effects of long-term or repeated exposure to a substance. These studies are crucial for understanding the cumulative effects on various organs and systems.

Specific repeated dose toxicity studies for this compound were not found in the reviewed literature. However, for a related compound, Stearoxypropyltrimonium chloride, a 45-day repeated dose oral toxicity study in rats showed no treatment-related changes indicative of systemic toxicity. industrialchemicals.gov.au While this provides some insight, direct studies on this compound are necessary for a complete assessment.

Human Exposure and Health Implications

The exposome encompasses all the environmental exposures of an individual over their lifetime and how those exposures relate to health. The detection of a synthetic compound like this compound in human biological samples is an indication of exposure.

This compound has been identified in human blood. As it is not a naturally occurring metabolite, its presence in the body is a direct result of exposure to this compound or its derivatives. This finding places this compound within the context of the human exposome, highlighting the need to understand its sources, pathways of exposure, and potential long-term health effects.

Occupational Exposure Considerations and Safety Guidelines

The toxicological properties of this compound have not been fully investigated. labseeker.com However, due to its chemical nature, it is considered a potential irritant to the eyes, skin, and respiratory system. labseeker.com As a precautionary measure, it is recommended to handle this substance in well-ventilated areas and to use personal protective equipment. labseeker.comontosight.ai

Engineering Controls: To minimize airborne concentrations, adequate ventilation is crucial. labseeker.com In industrial settings, local exhaust ventilation should be employed at points where dust or aerosols may be generated. upfluorochem.com

Personal Protective Equipment (PPE):

Eye and Face Protection: Safety glasses with side-shields or chemical goggles are recommended. labseeker.com For operations with a higher risk of splashing, a face shield may be necessary in addition to goggles. nj.gov All eye and face protection should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). labseeker.com

Skin Protection: Chemical-resistant gloves are essential to prevent skin contact. labseeker.com It is important to inspect gloves for any signs of degradation before use and to employ proper glove removal techniques to avoid contaminating the skin. labseeker.comupfluorochem.com Protective clothing that is impervious to the chemical should also be worn, with the type of material selected based on the concentration and amount of the substance being handled at the specific workplace. upfluorochem.com

Respiratory Protection: If ventilation is inadequate to control airborne concentrations, a NIOSH-approved respirator should be used. labseeker.com For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask may be sufficient. labseeker.com In situations with a higher potential for exposure, a self-contained breathing apparatus (SCBA) may be required. labseeker.com

Handling and Storage: Safe handling practices include avoiding contact with skin and eyes and preventing the formation of dust and aerosols. upfluorochem.com The substance should be stored in a cool, dry, and well-ventilated place in a tightly closed container. labseeker.comupfluorochem.com It is incompatible with strong oxidizing agents. labseeker.com

First Aid Measures:

Inhalation: If inhaled, the individual should be moved to fresh air. labseeker.com If breathing is difficult, artificial respiration should be administered. labseeker.com

Skin Contact: In case of skin contact, the affected area should be washed immediately with soap and plenty of water. labseeker.com

Eye Contact: Eyes should be flushed with water as a precaution. labseeker.com

Ingestion: If swallowed, the mouth should be rinsed with water. labseeker.com

Currently, there are no established occupational exposure limit values for this compound. upfluorochem.comangenechemical.com

Comprehensive Risk Assessment and Regulatory Compliance

A comprehensive risk assessment of this compound involves evaluating its potential hazards in conjunction with exposure scenarios. While detailed toxicological data is limited, the available information provides a basis for a preliminary risk characterization. labseeker.com

Hazard Identification: Based on available data, this compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. nih.gov It is also known to cause skin and eye irritation. chemicalbook.comsigmaaldrich.com The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) includes the following hazard statements for this compound: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). chemicalbook.comsigmaaldrich.com

Exposure Assessment: Exposure can occur in industrial settings during its manufacture and use in products such as washing and cleaning agents, metal surface treatments, and cosmetics. europa.eu Professional workers may be exposed during the application of these products. europa.eu Consumer exposure is also possible through the use of final products containing this chemical. europa.eu

Risk Characterization: The risk to workers can be mitigated by adhering to the occupational exposure considerations and safety guidelines outlined in the previous section. For consumers, the concentration of this compound in end-products is a key determinant of risk.

Regulatory Status:

Europe: Under the REACH regulation, this substance is registered and is manufactured in and/or imported to the European Economic Area at a volume of ≥ 1 000 tonnes per annum. europa.eu The European Chemicals Agency (ECHA) has received notifications for its classification and labeling. europa.eu

New Zealand: The New Zealand Environmental Protection Authority (EPA) lists this compound as a substance that does not have individual approval but may be used as a component in a product covered by a group standard. nih.gov

Canada: This substance is listed on the Non-domestic Substances List (NDSL). canada.ca Any manufacture or import of a substance on the NDSL may require notification under the New Substances Notification Regulations. canada.ca

United States: Information on this substance can be found in the EPA's DSSTox database. nih.gov

The following table provides a summary of the GHS hazard classifications for this compound.

| Hazard Class | Hazard Category | Hazard Statement |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |

| Acute toxicity, dermal | Category 4 | H312: Harmful in contact with skin |

| Acute toxicity, inhalation | Category 4 | H332: Harmful if inhaled |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity - single exposure | Category 3, Respiratory tract irritation | H335: May cause respiratory irritation |

Data sourced from PubChem and other chemical safety suppliers. nih.govchemicalbook.comsigmaaldrich.com

Computational Chemistry and Molecular Modeling of 2 Octadecyloxy Ethanol

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as 2-(Octadecyloxy)ethanol, might interact with a biological macromolecule.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Several studies have investigated the binding affinity of this compound with various biological targets through molecular docking. These studies, often part of broader screenings of natural product extracts, have provided preliminary data on its potential biological activities.

In a study evaluating the antioxidant potential of compounds from Chrysanthemum indicum L., this compound was docked against two key enzymes involved in reactive oxygen species (ROS) production: Cytochrome P450 (CP450) and NADPH oxidase (NO). nist.govnist.gov The study reported binding free energies for this compound, indicating its potential to interact with these enzymes. nist.govnist.gov

Another investigation focusing on the phytochemicals from Moringa oleifera leaf extract explored their interactions with the estrogen receptor-α (ER-α). nih.gov Within this study, this compound was identified and docked against ER-α, yielding a specific docking score that suggests a potential binding interaction. nih.gov

A separate study on the bioactive compounds from Cayratia trifolia (L.) performed molecular docking against the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key protein in metabolic regulation. mdpi.com Although part of a larger group of tested compounds, this provided an initial computational assessment of its interaction with this receptor. mdpi.com

Table 1: Reported Molecular Docking Scores for this compound

| Target Protein | Docking Score / Binding Energy (kcal/mol) |

| Cytochrome P450 (CP450) | -5.8 nist.govnist.gov |

| NADPH oxidase (NO) | -5.2 nist.govnist.gov |

| Estrogen Receptor-α (ER-α) | -6.3 nih.gov |

| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Not explicitly stated, but was part of a screening mdpi.com |

Structure-Based Drug Design Initiatives

While molecular docking studies have identified this compound as a compound with potential interactions with biological macromolecules, dedicated structure-based drug design initiatives focusing specifically on this molecule are not widely reported in scientific literature. The existing docking results are primarily from broader screenings of natural compounds rather than targeted design efforts centered on this compound as a lead compound.

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular dynamics (MD) simulations are a powerful computational method for understanding the physical movements of atoms and molecules over time. These simulations can reveal detailed information about the conformational changes and interaction dynamics of molecules in various environments.

Investigation of Dynamic Behavior in Various Environments

A study investigating the corrosion inhibition properties of Nicotiana tabacum leaf extract on an aluminum alloy utilized molecular dynamics simulations to understand the interaction of its constituent molecules, including this compound, with the aluminum surface. nih.gov The simulations were performed to model the adsorption of this compound on an Al (1 1 0) surface. nih.gov This research, although not in a biological context, provides valuable information on the dynamic behavior and interaction energy of the molecule with a solid surface. The Automated Topology Builder (ATB) and Repository also provides topology files for 2-(2-(octadecyloxy)ethoxy)ethanol, a closely related compound, which are essential for conducting molecular dynamics simulations in various force fields like GROMACS and LAMMPS. unizar.es

Table 2: Molecular Dynamics Simulation Parameters for this compound on Al (1 1 0) Surface

| Parameter | Value |

| Simulation Method | Forcite quench molecular dynamics nih.gov |

| Force Field | COMPASS nih.gov |

| Ensemble | NVE nih.gov |

| Simulation Temperature | 350 K nih.gov |

| Simulation Time | 5 ps nih.gov |

| Time Step | 1 fs nih.gov |

Elucidation of Molecular Mechanisms

The molecular dynamics simulations performed in the context of corrosion inhibition have helped to elucidate the mechanism by which this compound adsorbs onto a metal surface, a process driven by intermolecular forces. nih.gov However, specific MD studies detailing the molecular mechanisms of this compound in biological systems, such as its interaction with cell membranes or specific proteins, are not extensively available in the current body of scientific literature. Such studies would be crucial for a deeper understanding of its biological effects.

Quantitative Structure-Activity Relationship (QSAR) and In Silico Toxicology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. In silico toxicology involves the use of computational methods to predict the toxic properties of chemicals.

As of now, there are no specific, dedicated QSAR or in silico toxicology studies focused solely on this compound reported in the publicly accessible scientific literature. While general toxicological information is available in databases like PubChem, which lists it as an irritant and harmful if swallowed, in contact with skin, or inhaled, detailed computational toxicology assessments are lacking. pensoft.net The development of such models would require a significant amount of experimental data on the biological activities and toxicities of a series of structurally related compounds, which does not appear to be available at present.

Prediction of Biological Activities from Molecular Structure

Computational tools are increasingly used to predict the biological activity of chemical compounds, helping to identify potential therapeutic applications and to filter out molecules with a higher likelihood of adverse effects at early research stages. nih.gov For this compound, which has been identified in various plant extracts, computational studies have suggested a range of potential biological activities. researchgate.netscispace.comnih.gov

Molecular docking studies have been employed to investigate the interaction of this compound with specific biological targets. For instance, in a study evaluating the antioxidant potential of compounds from Chrysanthemum indicum L., this compound was docked against Cytochrome P450 (CP450) and NADPH oxidase (NO), two enzymes involved in reactive oxygen species (ROS) production. pensoft.netpensoft.net The results indicated binding affinities, suggesting a potential role in modulating oxidative stress. pensoft.netpensoft.net Specifically, the binding free energies were calculated to be -5.8 kcal/mol for CP450 and -5.2 kcal/mol for NADPH oxidase. pensoft.netpensoft.netpensoft.net

Furthermore, this compound was identified as a bioactive compound in an ethanolic extract of Cayratia trifolia (L.) and was evaluated for its potential as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist through molecular docking. japsonline.com Such in silico findings point towards possible anti-inflammatory or anti-diabetic properties, as PPARγ is a key regulator of lipid and glucose metabolism. japsonline.com The compound has also been noted for its potential antimicrobial activities in other computational analyses. nih.gov

The TCM-ADIP database, which provides predictions for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, has also been used to assess this compound. The predictions from this database offer insights into its pharmacokinetic profile and potential for organ toxicity, such as hepatotoxicity or cardiotoxicity (hERG blockers).

Table 1: Predicted Biological Activities of this compound from Computational Studies

| Predicted Activity | Computational Method | Target/System | Finding/Prediction | Source |

|---|---|---|---|---|

| Antioxidant | Molecular Docking | Cytochrome P450 (CP450) | Binding Free Energy: -5.8 kcal/mol | pensoft.netpensoft.net |

| Antioxidant | Molecular Docking | NADPH oxidase (NO) | Binding Free Energy: -5.2 kcal/mol | pensoft.netpensoft.net |

| PPARγ Agonist | Molecular Docking | PPARγ Protein | Identified as a potential agonist. | japsonline.com |

| Antimicrobial | GC-MS Analysis & Literature Review | General | Listed as a potential antimicrobial compound. | nih.gov |

| hERG Blocker Potential | ADMET Prediction | hERG Channel | Probability: 0.392 | |

| Human Hepatotoxicity | ADMET Prediction | Liver | Probability: 0.009 |

Computational Assessment of Environmental Fate and Toxicity Endpoints

Computational models are crucial for evaluating the environmental footprint of chemicals, predicting their persistence, bioaccumulation potential, and ecotoxicity. nih.gov For this compound, various computational tools and databases, such as the EPA's EPI Suite and the ECHA database, provide predictions for its environmental fate and toxicity. habitablefuture.org

The physicochemical properties of a compound, many of which can be computationally predicted, are fundamental to understanding its environmental behavior. For this compound, the predicted octanol-water partition coefficient (XLogP3) is 8.4, which suggests a high potential for bioaccumulation in organisms and sorption to organic matter in soil and sediment. nih.govuni.lu The water solubility is predicted to be low.

Quantitative Structure-Activity Relationship (QSAR) models are widely used to predict toxicity endpoints, providing a means to assess potential hazards without extensive animal testing. researchgate.netnih.govresearchgate.net The TCM-ADIP database provides several toxicity predictions for this compound, including values for AMES toxicity (mutagenicity), carcinogenicity, and skin sensitization. For instance, the predicted AMES toxicity is very low (0.007), suggesting a low likelihood of being mutagenic. The predicted carcinogenicity is also low at 0.04. However, predictions for eye corrosion and irritation are high (0.964 and 0.913, respectively), indicating a potential hazard.

The ECHA database, which aggregates data for regulatory purposes, provides information on the environmental fate of ethoxylated alcohols, a class to which this compound belongs. europa.eu This includes information on biodegradation, which is a key factor in determining the persistence of a chemical in the environment. While specific QSAR predictions for the biodegradation of this compound are not detailed in the provided results, its long alkyl chain suggests that it would be readily biodegradable under aerobic conditions.

Table 2: Computationally Assessed Environmental Fate and Toxicity Endpoints for this compound

| Endpoint | Computational Method/Database | Predicted Value/Outcome | Implication | Source |

|---|---|---|---|---|

| Octanol-Water Partition Coefficient (XLogP3) | XLogP3 3.0 | 8.4 | High potential for bioaccumulation and sorption to organic matter. | nih.govuni.lu |

| AMES Toxicity (Mutagenicity) | ADMET Prediction (TCM-ADIP) | 0.007 (Probability) | Low potential for mutagenicity. | |

| Carcinogenicity | ADMET Prediction (TCM-ADIP) | 0.04 (Probability) | Low potential for carcinogenicity. | |

| Eye Corrosion | ADMET Prediction (TCM-ADIP) | 0.964 (Probability) | High potential to cause eye corrosion. | |

| Eye Irritation | ADMET Prediction (TCM-ADIP) | 0.913 (Probability) | High potential to cause eye irritation. | |

| Acute Oral Toxicity | GHS Classification (PubChem) | Warning: Harmful if swallowed | Indicates potential for acute oral toxicity. | nih.gov |

| Respiratory Toxicity | ADMET Prediction (TCM-ADIP) | 0.52 (Probability) | Moderate potential for respiratory toxicity. |

Future Research Directions and Emerging Applications of 2 Octadecyloxy Ethanol

Innovations in Green Synthetic Chemistry for 2-(Octadecyloxy)ethanol

The traditional synthesis of this compound often involves the use of reagents like ethylene (B1197577) oxide or methanesulfonyl chloride, which can present environmental and safety challenges. evitachem.com Future research is increasingly focused on developing "green" synthetic routes that are more environmentally benign. This includes the exploration of biocatalysis, where enzymes are used to facilitate the etherification of stearyl alcohol. These enzymatic processes can offer high selectivity and operate under milder reaction conditions, reducing energy consumption and the formation of unwanted byproducts.

Another promising avenue is the use of renewable feedstocks. Research into deriving both the octadecyl and ethanol (B145695) moieties from biomass sources is a key goal. This would significantly reduce the carbon footprint associated with the production of this compound and align its lifecycle with the principles of a circular economy. Innovations in catalytic systems, such as the use of solid acid catalysts, are also being investigated to replace corrosive and difficult-to-recycle liquid acids, further enhancing the sustainability of the manufacturing process.

Exploration of Advanced Biomaterials and Nanotechnology Applications

The amphiphilic nature of this compound, possessing both a hydrophilic head and a long hydrophobic tail, makes it an ideal candidate for applications in biomaterials and nanotechnology. lookchem.comontosight.ai Its ability to self-assemble into structures like micelles and liposomes is being actively explored for advanced drug delivery systems. evitachem.comlookchem.com These nanostructures can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. lookchem.comcymitquimica.com Future research will likely focus on tailoring the surface chemistry of these nanoparticles to achieve targeted drug delivery to specific cells or tissues, thereby increasing therapeutic efficacy and minimizing side effects.

In the realm of biomaterials, this compound can be incorporated into polymers and other materials to modify their surface properties, enhancing their biocompatibility and performance. ontosight.ai For instance, it can be used to create surfaces that resist biofouling or promote specific cellular interactions. Its role as a skin cell penetration enhancer is also an area of active investigation, with potential applications in transdermal drug delivery and cosmetics. cymitquimica.com The stability of this compound in various formulations makes it a valuable component in the development of novel materials. cymitquimica.com

Table 1: Potential Applications in Biomaterials and Nanotechnology

| Application Area | Specific Use of this compound | Potential Benefit |

| Drug Delivery | Component of liposomes and micelles evitachem.comlookchem.com | Enhanced solubility and bioavailability of hydrophobic drugs lookchem.comcymitquimica.com |

| Biomaterial Coatings | Surface modification of polymers ontosight.ai | Improved biocompatibility and reduced biofouling |

| Transdermal Patches | Skin penetration enhancer cymitquimica.com | Increased delivery of active ingredients through the skin |

| Cosmetics | Emollient and emulsifier lookchem.com | Improved skin hydration and product texture lookchem.com |

| Nanoparticle Synthesis | Stabilizing agent | Control over nanoparticle size and stability |

Deepening Understanding of Biological Mechanisms and Pathways

While the surfactant properties of this compound are well-recognized, a deeper understanding of its interactions with biological systems at a molecular level is crucial for its safe and effective application. evitachem.com Future research will focus on elucidating the precise mechanisms by which it influences cell membrane fluidity and permeability. evitachem.com This involves studying its interactions with lipid bilayers and membrane-bound proteins, which can impact a variety of cellular processes.

The metabolic fate of this compound within the human body and other organisms is another critical area of investigation. It has been identified in human blood as part of the exposome, meaning it originates from environmental or occupational exposure. hmdb.ca Understanding its biotransformation pathways is essential for assessing its potential for bioaccumulation and long-term effects. nih.gov Studies on its degradation have indicated that it can be broken down by microorganisms, which is relevant for its environmental impact. nih.gov

Comprehensive Environmental Risk Assessment Methodologies

As the use of this compound becomes more widespread, the development of comprehensive environmental risk assessment methodologies is paramount. This goes beyond standard toxicity testing to encompass the entire lifecycle of the compound, from its manufacture to its disposal and environmental fate. europa.eu Life Cycle Assessment (LCA) studies will be instrumental in quantifying the environmental footprint of this compound, considering factors such as energy consumption, greenhouse gas emissions, and water usage throughout its production and use phases. mdpi.com

Future research will also focus on its biodegradability in various environmental compartments, including water and soil. europa.eu While some studies suggest it is not persistent, more detailed investigations into its degradation pathways and the potential for the formation of harmful metabolites are needed. env.go.jp Ecotoxicity studies on a wider range of organisms are also necessary to establish safe environmental concentrations. upfluorochem.com

Integration of Multi-Omics and Systems Biology Approaches in Research

To gain a holistic understanding of the biological effects of this compound, researchers are increasingly turning to multi-omics and systems biology approaches. usp.brresearchgate.net These powerful techniques allow for the simultaneous analysis of changes in genes (genomics), proteins (proteomics), and metabolites (metabolomics) in response to exposure to the compound. This integrated approach can reveal complex cellular responses and identify key pathways that are perturbed. researchgate.net

For example, metabolomic profiling can identify the specific metabolic byproducts of this compound, providing insights into its biotransformation and potential toxicity. mdpi.com Proteomic studies can identify proteins that interact with the compound, shedding light on its mechanism of action at a molecular level. By combining these datasets, researchers can construct comprehensive models of how this compound affects biological systems, which is invaluable for both drug development and risk assessment. The use of metabolomics has already been applied to understand the changes in metabolites during fermentation processes where related compounds have been identified. nih.gov

Development of Sustainable and Safe Applications

The overarching goal of future research on this compound is to guide the development of sustainable and safe applications. This involves a "benign-by-design" approach, where the environmental and health impacts of the compound are considered from the earliest stages of product development. A key aspect of this is the development of biodegradable and non-toxic alternatives to existing surfactants and other chemical ingredients.

In the agrochemical industry, for example, this compound can be used as an adjuvant to improve the effectiveness of pesticides and herbicides. lookchem.com Future research will aim to optimize these formulations to maximize efficacy while minimizing environmental runoff and non-target effects. Similarly, in the textile industry, its use as a surfactant in dyeing and finishing processes can be refined to reduce water pollution. lookchem.com Ultimately, the responsible innovation and application of this compound will depend on a continuous cycle of research, risk assessment, and technological refinement.

Q & A

Q. What are the optimal synthesis routes for 2-(Octadecyloxy)ethanol, and how can reaction yields be improved?

The compound can be synthesized via nucleophilic substitution using 1-bromooctadecane and ethylene glycol derivatives. A common method involves reacting 1-bromooctadecane with diethylene glycol under alkaline conditions (e.g., NaOH or KOH as catalysts) at 80–100°C for 12–24 hours . Yield improvement strategies include:

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- NMR spectroscopy : H NMR (δ 3.5–3.7 ppm for ether-linked -OCHCHO- groups) and C NMR (δ 70–75 ppm for ether carbons) to confirm the ether linkage .

- GC-MS : Retention time comparison with standards and molecular ion peaks at m/z 299.5 (CHO) .

- FTIR : Absorption bands at 1100–1250 cm (C-O-C stretching) and 3200–3600 cm (terminal -OH) .